2-(5-Methylpyridin-2-yl)acetonitrile
Description
Significance of Pyridine-Based Heterocycles in Organic Synthesis
Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, prized for their presence in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net As six-membered heteroaromatic rings containing a nitrogen atom, they are ubiquitous in natural products like certain vitamins and alkaloids. nih.gov The nitrogen atom imparts unique properties to the ring, making it electron-deficient and influencing its reactivity. nih.govnih.gov This inherent reactivity allows for a wide range of chemical modifications, making pyridines versatile scaffolds in drug design and synthesis. nih.govnih.gov
The fusion of pyridine rings with other heterocyclic or carbocyclic structures leads to complex polycyclic systems with enhanced chemical stability and distinct electronic properties. ias.ac.in These fused systems often possess rigid, planar structures that can interact effectively with biological targets, a desirable feature in the development of novel pharmaceuticals. ias.ac.in Furthermore, pyridine derivatives are crucial in materials science, serving as ligands for organometallic compounds and components in the creation of functional materials such as organic semiconductors. nih.govias.ac.in
Overview of Nitrile Functional Group Reactivity in Pyridine Systems
The nitrile (or cyano) group (–C≡N) is a highly versatile functional group in organic synthesis. researchgate.net Its unique electronic structure, characterized by a triple bond between carbon and nitrogen, allows it to undergo a wide variety of transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many synthetic strategies, enabling the conversion of nitriles into other important functional groups. researchgate.netlibretexts.org
Common transformations of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their salts, often proceeding through an amide intermediate. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Nucleophilic Addition: Grignard reagents and other organometallic nucleophiles can add to the nitrile carbon, which upon hydrolysis, yields ketones. libretexts.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various nitrogen-containing heterocyclic compounds. researchgate.net
Current Research Landscape of Methylated Pyridine Acetonitriles
Methylated pyridine acetonitriles represent a specific subclass of pyridine derivatives that are actively being explored. The methyl group can influence the electronic and steric properties of the molecule, and its C-H bonds can be activated for further functionalization. mdpi.com Research in this area includes the development of new catalytic methods for the synthesis of various methylpyridines. semanticscholar.org For instance, different catalysts have been studied for the gas-phase synthesis of 2- and 4-methylpyridine (B42270) from acetylene (B1199291) and ammonia. semanticscholar.org
The synthesis of these compounds is a key area of investigation. One reported method for preparing 2-(5-methylpyridin-2-yl)acetonitrile involves the reaction of 2-bromo-5-methylpyridine (B20793) with the lithium salt of acetonitrile (B52724) in anhydrous tetrahydrofuran (B95107) at low temperatures. chemicalbook.com This nucleophilic substitution reaction provides the target molecule in a good yield. chemicalbook.com The reactivity of the cyanomethyl group attached to the pyridine ring makes these compounds valuable intermediates for the synthesis of more complex, functionally substituted pyridines and related heterocyclic systems. mdpi.com
Properties of this compound
| Property | Value | Reference |
| CAS Number | 38203-08-6 | chemicalbook.com |
| Molecular Formula | C₈H₈N₂ | chemicalbook.com |
| Molecular Weight | 132.16 g/mol | chemicalbook.com |
| Appearance | Light yellow to yellow Liquid | chemicalbook.com |
| Boiling Point | 105-106 °C (at 3 Torr) | chemicalbook.com |
| Density | 1.056 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
Synthesis of this compound
A common synthetic route to this compound is detailed below. chemicalbook.com
| Reactants | Reagents & Conditions | Product | Yield |
| 2-Bromo-5-methylpyridine, Acetonitrile | 1. n-Butyllithium, Anhydrous Tetrahydrofuran, -78 °C to room temperature2. Ice water quench3. Silica (B1680970) gel column chromatography | This compound | 80% |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNNBFZQKRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Methylpyridin 2 Yl Acetonitrile and Its Precursors
Established Synthetic Routes
Established methods for the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile and related compounds rely on well-understood transformations of pyridine (B92270) derivatives. These routes involve precursors such as nitriles, unsubstituted pyridine acetonitriles, and halopyridines.
Synthesis from 5-Methylpyridine-2-carbonitrile (B167798)
A synthetic pathway starting from 5-methylpyridine-2-carbonitrile involves a homologation reaction, which extends the carbon chain by one unit. While direct one-step homologation of the nitrile is not commonly cited, a plausible and well-established multi-step sequence involves the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This method first requires the hydrolysis of the starting nitrile to its corresponding carboxylic acid, 5-methylpicolinic acid.
The resulting acid is then activated, typically by conversion to its acid chloride, and reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. nrochemistry.com This intermediate subsequently undergoes a silver-catalyzed Wolff rearrangement to form a ketene (B1206846). organic-chemistry.org In the presence of a suitable nucleophile, such as water, the ketene is trapped to yield the homologated carboxylic acid, 2-(5-methylpyridin-2-yl)acetic acid. Subsequent dehydration of the corresponding amide would yield the target nitrile. The Arndt-Eistert reaction is a classic method for one-carbon homologation of carboxylic acids. ambeed.com
Synthesis involving 2-(pyridin-2-yl)acetonitrile as a precursor
Synthesizing this compound from 2-(pyridin-2-yl)acetonitrile would necessitate the direct methylation of the pyridine ring at the C5 position. This transformation falls under the category of C-H functionalization. The direct and regioselective functionalization of pyridine C-H bonds is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution. rsc.org
The nitrogen atom in the pyridine ring can coordinate with Lewis acids, further deactivating the ring. rsc.org While methods for C-H functionalization at the C2 position, adjacent to the nitrogen, are relatively well-developed, achieving selectivity at distal positions like C3 or C5 is considerably more difficult. nih.gov Research in transition-metal catalysis has made progress in C-H activation, but selective C5-methylation of a 2-substituted pyridine like 2-(pyridin-2-yl)acetonitrile is not a commonly reported or straightforward transformation. nih.govbeilstein-journals.org Therefore, this route is considered less synthetically viable compared to other established methods.
Utilization of Substituted Halopyridines
One of the most direct and efficient methods for synthesizing this compound employs a substituted halopyridine as the starting material. Specifically, the reaction of 2-bromo-5-methylpyridine (B20793) with acetonitrile (B52724) provides a high-yield route to the target compound. chemicalbook.com
This synthesis involves the deprotonation of acetonitrile using a strong base, such as n-butyllithium, at low temperatures (-78 °C) to form a nucleophilic carbanion. This anion then displaces the bromide from the 2-position of the pyridine ring in a nucleophilic aromatic substitution reaction. The reaction proceeds smoothly to give the desired product in a high yield of 80% after purification. chemicalbook.com The precursor, 2-halo-5-methylpyridine, can be synthesized through multistep processes starting from intermediates like 4-formyl-2-pentenonitrile. google.com
Table 1: Synthesis of this compound from 2-Bromo-5-methylpyridine chemicalbook.com
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
|---|
Multistep Synthetic Pathways for Related Pyridine Acetonitriles
The synthesis of functionalized pyridine derivatives, including pyridine acetonitriles, is often achieved through multistep pathways that build the pyridine ring from acyclic precursors. Multi-component reactions (MCRs) are a prominent strategy in this area, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are valued for their efficiency and atom economy.
For example, various substituted pyridines can be synthesized through one-pot reactions involving aldehydes, ketones, malononitrile, and an ammonium (B1175870) source like ammonium acetate (B1210297). These reactions, often variations of the Hantzsch pyridine synthesis, first build a dihydropyridine (B1217469) intermediate which is then oxidized to the aromatic pyridine product. Such MCRs offer a versatile approach to creating a wide array of substituted pyridines.
Advanced Synthetic Approaches and Catalytic Systems
Modern synthetic chemistry seeks to develop more efficient, selective, and milder reaction conditions, often through the use of advanced catalytic systems.
Gold/Silver Catalysis in Derivatives Synthesis
Gold and silver complexes have emerged as powerful catalysts in organic synthesis, capable of promoting a variety of complex transformations under mild conditions. acs.org While a direct gold or silver-catalyzed synthesis of this compound is not specifically documented, these metals are known to catalyze reactions for synthesizing pyridine derivatives. nih.govbohrium.com
Gold catalysts, for instance, are effective in promoting the synthesis of complex heterocyclic structures like imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes. nih.gov The catalytic activity of gold(III) complexes is influenced by the electronic properties of ligands, such as pyridine derivatives, coordinated to the metal center. acs.orgbohrium.com Silver catalysts have also shown utility in pyridine chemistry. mdpi.com These catalytic systems represent an advanced approach, offering pathways to novel pyridine derivatives that may be inaccessible through traditional methods. The development of such catalytic C-H functionalization or cyanation reactions remains an active area of research. nih.gov
Suzuki Cross-Coupling Strategies for Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with a halide or triflate, proving highly effective for synthesizing biaryl compounds, styrenes, and conjugated systems. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
This strategy is applicable to the synthesis of functionalized pyridine derivatives. For instance, a palladium-catalyzed Suzuki cross-coupling has been successfully used to synthesize novel derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids. nih.gov This demonstrates the viability of using brominated methylpyridines as substrates for C-C bond formation. The reaction conditions for such transformations typically involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system, often 1,4-dioxane (B91453) and water. nih.gov These conditions are generally tolerant of a wide range of functional groups, making the Suzuki coupling a versatile tool for creating complex pyridine-containing molecules. nih.gov
A plausible Suzuki cross-coupling strategy for synthesizing analogues of this compound could involve the reaction of a 2-halo-5-methylpyridine with a suitable boron-containing acetonitrile derivative under palladium catalysis.
Table 1: Representative Conditions for Suzuki Cross-Coupling of a Pyridine Derivative nih.gov
| Parameter | Condition |
| Substrate | 5-bromo-2-methylpyridin-3-amine |
| Coupling Partner | Arylboronic Acids |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 85-95 °C |
One-Pot Synthesis Techniques for Analogues
One-pot synthesis, where multiple reaction steps are conducted in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For complex heterocyclic compounds analogous to this compound, one-pot methodologies are highly valuable.
For example, a one-pot, three-component synthesis has been developed for 2-phenylimidazo[1,2-α]pyridines, which are structurally related nitrogen heterocycles. This method involves the reaction of acetophenone, a brominating agent ([Bmim]Br₃), and 2-aminopyridine (B139424) under solvent-free conditions to produce the desired products in high yields. nih.gov Another relevant example is the one-pot synthesis of 2-aminoquinoline-based alkaloids starting from acetonitrile. nih.gov In this process, a carbanion derived from acetonitrile reacts with 2-nitrobenzaldehydes, and a subsequent reductive cyclization occurs in the same flask to yield the complex alkaloid structure. nih.gov These examples highlight the potential for developing a streamlined, one-pot process for this compound or its analogues, potentially by combining the formation of a key intermediate and its subsequent cyanation.
Investigation of Reaction Conditions and Solvent Effects
The synthesis of this compound from 2-bromo-5-methylpyridine demonstrates the critical role of specific reaction conditions and solvent choice. In a documented procedure, the reaction is carried out by treating 2-bromo-5-methylpyridine with the cyanomethyl anion. chemicalbook.com
The cyanomethyl anion is generated in situ from anhydrous acetonitrile by deprotonation with a strong base, n-butyllithium (n-BuLi), at a very low temperature (-78 °C). chemicalbook.com The choice of an anhydrous polar aprotic solvent, specifically tetrahydrofuran (B95107) (THF), is crucial. chemicalbook.com THF can solvate the lithium cation of n-BuLi and the subsequent intermediates without interfering with the strongly basic and nucleophilic species involved. The use of aprotic conditions is mandatory, as any protic source would quench the n-BuLi and the cyanomethyl anion.
The temperature profile is also tightly controlled. The initial deprotonation and the subsequent nucleophilic substitution on the pyridine ring are performed at -78 °C to manage the reactivity of the organolithium reagent and prevent side reactions. The reaction mixture is then allowed to warm slowly to room temperature to ensure the completion of the substitution reaction. chemicalbook.com This specific combination of a strong base, a polar aprotic solvent, and low-temperature control is key to achieving a high yield (80%) of the desired product. chemicalbook.com
Table 2: Reaction Conditions for Synthesis of this compound chemicalbook.com
| Parameter | Condition |
| Starting Material | 2-Bromo-5-methylpyridine |
| Reagents | Acetonitrile, n-Butyllithium (2.5 M in hexanes) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Yield | 80% |
Synthesis of Key Intermediates
The efficient synthesis of this compound relies on the availability of crucial precursor molecules.
Preparation of 2-Amino-5-methylpyridine (B29535)
2-Amino-5-methylpyridine is a vital intermediate. A well-established method for its synthesis is the Chichibabin reaction, which involves reacting 3-methyl-pyridine (β-picoline) with sodium amide (NaNH₂) in an inert diluent at elevated temperatures and pressures. chemicalbook.comgoogle.com
An alternative route involves the transformation of 3-methyl-pyridine 1-oxide. In this multi-step process, the N-oxide is first reacted with trimethylamine (B31210) and thionyl chloride in methylene (B1212753) chloride. The resulting intermediate is then treated with a 48% hydrobromic acid solution and heated to 210 °C. Following workup and neutralization, 2-amino-5-methylpyridine is obtained in good yield. chemicalbook.comgoogle.com
Table 3: Selected Synthesis Methods for 2-Amino-5-methylpyridine
| Starting Material | Key Reagents | Reported Yield | Reference |
| 3-Methyl-pyridine | Sodium amide | Not specified | chemicalbook.comgoogle.com |
| 3-Methyl-pyridine 1-oxide | Trimethylamine, Thionyl chloride, HBr | 80.5% | chemicalbook.comgoogle.com |
| 2-Butylamino-5-methylpyridine hydrobromide | Hydrobromic acid | 91.9% | prepchem.com |
Formation of 2-Hydroxy-5-methylpyridine (B17766)
2-Hydroxy-5-methylpyridine, which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone, is another important precursor. It can be readily synthesized from 2-amino-5-methylpyridine. The synthesis involves a diazotization reaction, where the amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C). orgsyn.org The resulting diazonium salt is unstable and is subsequently hydrolyzed by heating the solution to 95 °C, which replaces the diazonium group with a hydroxyl group to form 2-hydroxy-5-methylpyridine. orgsyn.org The product can be purified by recrystallization from ethyl acetate to yield white crystalline needles. orgsyn.org
Another synthetic approach involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. This reaction is carried out using a palladium on carbon (Pd/C) catalyst in a mixed solvent system of n-butanol and water, in the presence of sulfuric acid and an anionic surfactant like sodium lauryl sulfate, yielding 2-hydroxy-5-methylpyridine with a high conversion rate. chemicalbook.comgoogle.com
Table 4: Synthesis of 2-Hydroxy-5-methylpyridine from 2-Amino-5-methylpyridine orgsyn.org
| Step | Reagents | Temperature |
| Diazotization | 2-Amino-5-methylpyridine, H₂SO₄, NaNO₂ | 0-5 °C |
| Hydrolysis | Heat | 95 °C |
| Workup | NaOH, Ethyl acetate extraction | 60 °C |
| Purification | Recrystallization from Ethyl acetate | - |
| Yield | 61% | - |
Chemical Reactivity and Transformation of 2 5 Methylpyridin 2 Yl Acetonitrile
Reactions at the Acetonitrile (B52724) Moiety
The acetonitrile moiety of 2-(5-Methylpyridin-2-yl)acetonitrile is a key site for a variety of chemical transformations. The presence of the electron-withdrawing pyridine (B92270) ring and the nitrile group acidifies the adjacent methylene (B1212753) (-CH₂-) protons, making them susceptible to deprotonation and subsequent reactions. The carbon-nitrogen triple bond of the nitrile group itself is also a site for nucleophilic attack.
Nucleophilic Additions and Substitutions
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many transformations of the nitrile group. While direct nucleophilic substitution at the nitrile carbon is not typical, addition reactions are common.
Under basic conditions, a strong nucleophile can attack the nitrile carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated to form an imine or undergo further reaction depending on the nucleophile and reaction conditions. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
The methylene bridge, activated by both the pyridine ring and the nitrile, is also a site for nucleophilic attack after deprotonation. A strong base can abstract a proton to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various substitution reactions, such as alkylation with alkyl halides, providing a route to more complex substituted pyridine derivatives. A general scheme for this process is shown below.
Table 1: General Nucleophilic Reactions at the Acetonitrile Moiety
| Reaction Type | Reagents | Intermediate | Product Type |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Imine | Ketone |
Hydrolysis Reactions and Carboxylic Acid Formation
The nitrile group of this compound can be hydrolyzed under either acidic or alkaline conditions to yield the corresponding carboxylic acid, 2-(5-Methylpyridin-2-yl)acetic acid. ambeed.com This is a common and well-established transformation for nitriles.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. The resulting intermediate is an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.
Alkaline-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This forms an intermediate that, upon protonation (from water), yields an imidic acid, which then tautomerizes to an amide. The amide subsequently undergoes base-catalyzed hydrolysis to form a carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step.
| Hydrolysis Condition | Reagents | Intermediate | Final Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Amide | 2-(5-Methylpyridin-2-yl)acetic acid |
| Alkaline | 1. OH⁻ (e.g., NaOH), H₂O, Heat 2. H₃O⁺ | Amide, Carboxylate Salt | 2-(5-Methylpyridin-2-yl)acetic acid |
Derivatization to Esters and Amides
Following the hydrolysis of this compound to 2-(5-Methylpyridin-2-yl)acetic acid, standard esterification and amidation methods can be employed to generate a variety of derivatives.
Ester Formation: Esters are typically synthesized from the carboxylic acid via Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and removal of water can drive it to completion.
Amide Formation: Amides are formed by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine.
| Derivative | Starting Material | Typical Reagents | Product |
| Ester | 2-(5-Methylpyridin-2-yl)acetic acid | Alcohol (R-OH), H⁺ catalyst | Alkyl 2-(5-methylpyridin-2-yl)acetate |
| Amide | 2-(5-Methylpyridin-2-yl)acetic acid | 1. SOCl₂ 2. Amine (R'R''NH) | N,N-Disubstituted-2-(5-methylpyridin-2-yl)acetamide |
| Amide | 2-(5-Methylpyridin-2-yl)acetic acid | Amine (R'R''NH), Coupling Agent (e.g., EDC) | N,N-Disubstituted-2-(5-methylpyridin-2-yl)acetamide |
Enaminone Formation and Utility in Organic Synthesis
The active methylene group in this compound is a key feature that allows for its use in the synthesis of enaminones. Enaminones are versatile intermediates in organic synthesis, valued for their ability to construct various heterocyclic compounds. ijcce.ac.iracgpubs.org
A common method for enaminone synthesis from active methylene compounds involves reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgresearchgate.netresearchgate.net In this reaction, the active methylene group of this compound attacks the electrophilic carbon of DMF-DMA, leading to the elimination of methanol (B129727) and the formation of an enamine. The resulting compound, 3-(dimethylamino)-2-(5-methylpyridin-2-yl)acrylonitrile, is a cyano-substituted enaminone precursor. These compounds serve as valuable building blocks due to their multiple reactive sites, enabling them to participate in cyclization reactions to form a wide array of nitrogen-containing heterocycles like pyridines and pyrimidines. guidechem.com
Reactions at the Pyridine Ring
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more difficult than on benzene. wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. youtube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. wikipedia.orgyoutube.com
When substitution does occur, it preferentially takes place at the 3-position (meta-position) because the cationic intermediates (sigma complexes) formed by attack at the 2- or 4-positions place a positive charge directly on the electronegative nitrogen atom in one of the resonance structures, which is highly unfavorable. youtube.comquora.com
In the case of this compound, the directing effects of the two existing substituents must be considered:
Cyanomethyl group (-CH₂CN) at C2: This group is electron-withdrawing and deactivating. Substituents at the 2-position generally direct incoming electrophiles to the 5-position.
Methyl group (-CH₃) at C5: This is an electron-donating and activating group. libretexts.org As an ortho, para-director, it would direct incoming electrophiles to the 2-, 4-, and 6-positions.
Reactivity: The ring is deactivated by the nitrogen atom and the cyanomethyl group but activated by the methyl group. The net effect is likely a ring that is still significantly deactivated towards EAS compared to benzene.
Regioselectivity: The directing effects of the substituents must be evaluated for the available positions (C3, C4, C6).
Attack at C3: This position is meta to the deactivating -CH₂CN group and meta to the activating -CH₃ group.
Attack at C4: This position is para to the deactivating -CH₂CN group and ortho to the activating -CH₃ group. The activating methyl group strongly favors substitution at this position.
Attack at C6: This position is ortho to the deactivating -CH₂CN group and meta to the activating -CH₃ group. Steric hindrance from the adjacent cyanomethyl group may also disfavor attack here.
| C6 | Ortho (deactivated, sterically hindered) | Meta (not directed) | Least Likely |
Halogenation and Subsequent Cross-Coupling Reactions
The pyridine ring, being an electron-deficient heterocycle, undergoes electrophilic substitution under harsh conditions. However, functionalization can be facilitated through activation strategies or by targeting the N-oxide derivative. Halogenated derivatives of this compound are valuable intermediates for introducing further molecular complexity via cross-coupling reactions.
Direct halogenation of the pyridine ring typically requires forcing conditions and can lead to mixtures of regioisomers. A more controlled approach involves the initial oxidation of the pyridine nitrogen to the corresponding N-oxide, which activates the C2 and C4 positions towards electrophilic attack. Subsequent treatment with a halogenating agent, such as phosphorus oxychloride or oxalyl bromide, can introduce a halogen atom regioselectively. The resulting halo-pyridine N-oxide can then be deoxygenated to afford the halogenated product.
Once halogenated, these derivatives serve as versatile substrates in a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For instance, a chloro- or bromo-substituted derivative can undergo Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines. Nickel-catalyzed cross-electrophile coupling has also emerged as a powerful method for joining 2-chloropyridines with alkyl bromides.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C(sp²)–C(sp) |
| Heck | Alkene | Pd(OAc)₂/Phosphine Ligand | C(sp²)–C(sp²) |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd₂(dba)₃/Buchwald Ligand | C(sp²)–N |
| Cross-Electrophile Coupling | Alkyl Bromide | NiCl₂(glyme)/Bathophenanthroline | C(sp²)–C(sp³) |
Oxidation and Reduction Processes of the Pyridine Nucleus
The pyridine nucleus of this compound can undergo both oxidation and reduction, leading to compounds with altered reactivity and biological profiles.
Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. This transformation is typically achieved by treating the pyridine with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide exhibits modified electronic properties; the N-O bond enhances the reactivity of the ring at the C2 and C4 positions toward both nucleophilic and electrophilic substitution. organic-chemistry.orgrsc.org The N-oxide functionality can be retained as a feature in a final molecule or used as a temporary activating group that is later removed.
Reduction: Reduction of the pyridine ring can be accomplished under various conditions. Catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere, can fully saturate the pyridine ring to yield the corresponding piperidine (B6355638) derivative, 2-(5-methylpiperidin-2-yl)acetonitrile. This transformation converts the flat, aromatic heterocycle into a flexible, three-dimensional saturated ring, which can have significant implications for its pharmacological properties.
Alternatively, the N-oxide can be reduced back to the parent pyridine. This deoxygenation reaction is a formal reduction at the nitrogen center and can be accomplished with various reagents, including phosphorus trichloride (B1173362) (PCl₃) or zinc dust in acetic acid. organic-chemistry.org This two-step sequence of oxidation followed by deoxygenation is a common strategy for functionalizing the pyridine ring while ultimately retaining the original pyridine core. rsc.org
Cyclization and Heterocyclic Annulation Reactions
The presence of the reactive cyanomethyl group at the 2-position of the pyridine ring makes this compound an excellent precursor for a variety of cyclization and annulation reactions, leading to the formation of new, fused heterocyclic systems.
Formation of Fused Pyridine Systems
The active methylene group adjacent to the pyridine nitrogen provides a reactive handle for intramolecular cyclization reactions to form fused bicyclic systems, most notably indolizine (B1195054) derivatives. Indolizines are aromatic, nitrogen-containing heterocycles with a bridgehead nitrogen atom that are of significant interest in medicinal chemistry.
Several synthetic strategies have been developed that utilize 2-(pyridin-2-yl)acetate derivatives, which are closely related to the target acetonitrile. For example, a copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes provides a direct route to substituted indolizines. researchgate.net Another approach involves a radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides to access structurally diverse indolizines. documentsdelivered.com These methods highlight the utility of the pyridin-2-yl-CH₂- moiety as a key building block for constructing the indolizine core through the formation of a new five-membered ring fused to the original pyridine. organic-chemistry.orgnih.gov
| Reaction Type | Key Reagents | Catalyst/Mediator | Reference |
|---|---|---|---|
| Coupling Cyclization | gem-Difluoroalkenes | Copper Catalyst | researchgate.net |
| Radical Cross-Coupling/Cyclization | Sulfoxonium Ylides | Radical Initiator | documentsdelivered.com |
| Oxidative Cross-Coupling/Annulation | Terminal Alkenes | Copper Catalyst | organic-chemistry.org |
| Oxidative Cyclization | Alkynes | Iodine Mediator | organic-chemistry.org |
Synthesis of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine rings typically involves the condensation of a three-carbon component with a compound providing an N-C-N fragment, such as guanidine (B92328), urea, or amidines. organic-chemistry.org While direct conversion of this compound is not prominently documented, its functional groups can be elaborated to participate in pyrimidine synthesis. For instance, the active methylene and nitrile groups can potentially act as a C-C-N synthon.
A more direct conceptual pathway involves the reaction of the nitrile group itself. Nitriles can react with amidines in the presence of a Lewis acid or under high pressure to form 2,4-disubstituted pyrimidines. Another established route is the reaction of β-enaminonitriles with amidines. This compound could be condensed with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile intermediate, which would then be suitably activated for cyclocondensation with guanidine or other amidines to furnish a 2-amino-4-(5-methylpyridin-2-yl)pyrimidine derivative. This strategy leverages the reactivity of both the active methylene and the nitrile group to construct the pyrimidine ring. wikipedia.orgorganic-chemistry.org
Reactions Leading to Thiazole (B1198619) and Thiadiazole Cores
The versatile reactivity of the cyanomethylpyridine scaffold also allows for its use in the synthesis of five-membered sulfur- and nitrogen-containing heterocycles like thiazoles and thiadiazoles.
Thiazole Synthesis: The classical Hantzsch thiazole synthesis, involving the reaction of an α-halocarbonyl compound with a thioamide, provides a potential pathway. nih.gov The nitrile group of this compound can be converted to the corresponding thioamide, 2-(5-methylpyridin-2-yl)thioacetamide, by treatment with hydrogen sulfide (B99878) or Lawesson's reagent. This thioamide intermediate can then be reacted with an α-haloketone or α-haloester to construct the thiazole ring. ijraset.com Alternatively, the active methylene group can be halogenated first, followed by reaction with a thioamide. Research has also shown that pyridinyl thiourea (B124793) derivatives can react with various reagents like α-bromoketones and ethyl chloroacetate (B1199739) to yield a range of thiazole derivatives. nih.gov
Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles often proceeds from thiosemicarbazide (B42300) precursors. acs.orgnih.gov A plausible route would involve the conversion of the nitrile to a carboxylic acid, then to an acid hydrazide, and subsequent reaction with an isothiocyanate to form an acylthiosemicarbazide, which can be cyclized under acidic conditions. A more direct approach involves the reaction of a nitrile with an amidine to form an N-carbamimidoyl-amidine, which can then react with an isothiocyanate. This highlights how the nitrile functionality is a key starting point for building the thiadiazole core.
Derivatives and Analogues of 2 5 Methylpyridin 2 Yl Acetonitrile
Structure-Activity Relationship (SAR) Studies of Substituted Analogues
SAR studies provide critical insights into how the chemical structure of a compound influences its properties. For analogues of 2-(5-methylpyridin-2-yl)acetonitrile, research has focused on the strategic placement of various substituents on the pyridine (B92270) ring to modulate reactivity and chemical characteristics.
The position of the methyl group on the pyridine ring is a critical determinant of the molecule's steric and electronic properties. In related pyridine-containing metal complexes, the placement of a methyl group has been shown to increase the photolability of coordinated ligands, such as acetonitrile (B52724). nih.gov This is attributed to steric hindrance; for instance, a methyl group at the 6-position of a pyridine donor can cause unfavorable steric interactions with adjacent ligands. nih.gov This repulsion can lead to a distorted octahedral geometry in the complex, contracting bond angles and making the ligands more susceptible to release. nih.gov
Computational studies using DFT calculations have confirmed that placing a 6-methylpyridyl group in an axial position can lead to a less stable isomer. nih.gov The steric bulk introduced by methyl groups accelerates both photochemical and thermal reactions. nih.gov Specifically, the introduction of methyl groups can cause severe distortion of bond angles within a complex, such as the contraction of the angle between two nitrile donors from 88.8(2)° to 79.9(1)°. nih.gov
| Complex | Key Bond Angle | Angle (°) | Observation |
|---|---|---|---|
| [Ru(TPA)(CH₃CN)₂]²⁺ (unsubstituted) | N1–Ru1–N6 | 88.8(2) | Standard octahedral geometry |
| [Ru(Me₃TPA)(CH₃CN)₂]²⁺ (trimethyl-substituted) | N1–Ru1–N6 | 79.9(1) | Contraction due to steric repulsion from methyl groups |
| [Ru(TPA)(CH₃CN)₂]²⁺ (unsubstituted) | N1–Ru1–N5 | 93.9(2) | Standard octahedral geometry |
| [Ru(Me₃TPA)(CH₃CN)₂]²⁺ (trimethyl-substituted) | N1–Ru1–N5 | 104.9(1) | Severe distortion due to steric effects |
The introduction of halogen atoms (Cl, Br, I) onto the pyridine ring significantly influences the molecule's participation in chemical transformations, particularly in the formation of co-crystals and supramolecular assemblies. The structural influence of the halogen atom increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which facilitates halogen bonding. nih.gov
In studies of N-(5-halopyridin-2-yl) amides, it was observed that halogen atoms can direct the structure through X···O interactions (where X = Br/I). nih.gov In some instances, a halogen-bond-based –I···N(py) synthon can replace the more common –COOH···N(py) hydrogen-bonding motif, demonstrating the competitive nature of these interactions. nih.gov The strength of these interactions is notable, with I···O halogen bonds showing a 10% reduction in the combined van der Waals radii, indicating a strong interaction that can effectively link molecular chains together. nih.gov Conversely, derivatives with a halogen at the 2-position of the pyridine ring may not form co-crystals due to the presence of a highly stable intramolecular N-H···N hydrogen bond that precludes intermolecular interactions. nih.gov
| Halogenated Compound Series | Observed Interaction Synthons | Structural Outcome |
|---|---|---|
| 3Pyr-X (X = Br, I) | –COOH···N(py), –COOH···N(py)-NH, X···O(OH) | Formation of chain-like architectures linked by halogen bonds. |
| 4Pyr-I | –I···N(py) | Halogen-bond synthon replaces the expected hydrogen-bond motif. |
| 2Pyr-X (X = Cl, Br, I) | Intramolecular N-H···N hydrogen bond | No co-crystal formation due to stable intramolecular bonding. |
The substitution of aryl and heteroaryl groups onto pyridine-based scaffolds has been extensively studied to modulate biological activity in various contexts. In a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, SAR trends showed that the highest activity was found in derivatives with unsubstituted phenyl rings or those with substituents at the ortho- and meta-positions. nih.gov
In other studies on MSK1 inhibitors, exchanging aryl for heteroaryl rings was explored. mdpi.com Similarly, research on mGluR5 antagonists compared N-(6-methylpyridin-yl)-substituted aryl amides with 2-methyl-6-(substituted-arylethynyl)pyridines. nih.gov While most structural changes to the amide template were not well-tolerated, some potent compounds were discovered. The triple bond in the arylethynyl pyridine series proved to be a critical structural motif for high-affinity antagonists. nih.gov This highlights that the nature of the linker between the pyridine core and the appended aryl group is as crucial as the substitution pattern on the rings themselves.
Novel Pyridine-Based Derivatives
The chemical reactivity of this compound and its analogues allows for their use as precursors in the synthesis of more complex heterocyclic systems. These novel derivatives often possess unique chemical and physical properties.
Pyrazolo[1,5-a]pyridines are an important class of fused N-heterocycles. Their synthesis often involves the cycloaddition of N-aminopyridinium ylides or pyridine N-imines with suitable reaction partners. organic-chemistry.orgrsc.org One common route is the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient alkenes. organic-chemistry.org This reaction can proceed under metal-free conditions to yield a variety of multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.org The key intermediate in many of these syntheses is the in-situ generation of a nitrilimine, which then undergoes the cycloaddition. researchgate.net
Thienoquinolone derivatives represent another class of complex heterocycles that can be synthesized from pyridine precursors. For example, N-(5-methylpyridin-2-yl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide has been synthesized as a selective and ATP non-competitive CDK5/p25 inhibitor. nih.gov The synthesis was achieved through an activated ester coupling of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid with 5-methylpyridin-2-amine, a close structural relative of the title compound. nih.gov The synthesis of the thienoquinolone core itself is a multi-step process involving Friedel–Crafts, Vilsmeier–Haack, SNAr, and cyclization reactions. nih.gov Further derivatization of the core, such as the synthesis of amides, can be achieved by reacting the corresponding acid chloride with various amines. nih.gov
Dithiocarbazate Derivatives
The synthesis of dithiocarbazate derivatives from carbonyl compounds is a well-established area of research. These derivatives are typically formed through the condensation reaction of a hydrazine (B178648) derivative with carbon disulfide, followed by reaction with a suitable aldehyde or ketone to form a Schiff base. This class of compounds is noted for its interesting coordination chemistry and potential biological applications.
In the context of pyridine-containing molecules, research has been conducted on dithiocarbazate derivatives of various pyridine aldehydes and ketones. For instance, studies on S-alkyl-β-N-(6-methylpyrid-2-yl)-methylenedithiocarbazate have shown that the pyridine nitrogen, along with the azomethine nitrogen and mercaptide sulfur, can act as donor atoms in coordination with metal ions. upm.edu.my The formation of such Schiff bases is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy. In the solid state, these compounds typically exist as the thioketo tautomer, evidenced by the presence of ν(NH) bands and the absence of a ν(SH) band in their infrared spectra. upm.edu.my
Metal Complexes as Derivatives
The coordination chemistry of transition metals with nitrogen- and sulfur-containing ligands is a vast and actively researched field. Dithiocarbazate Schiff bases, with their multiple donor sites, are excellent ligands for a variety of metal ions, forming stable complexes with diverse geometries and properties.
Metal complexes of dithiocarbazate derivatives of other pyridine-containing ligands have been synthesized and characterized. These complexes often exhibit interesting structural features and biological activities. For example, nickel(II), copper(II), and zinc(II) complexes of dithiocarbazate Schiff bases have been prepared and their structures elucidated. nih.gov The coordination mode of the dithiocarbazate ligand can vary, but it often acts as a bidentate or tridentate ligand, coordinating through the sulfur and nitrogen atoms. upm.edu.my The resulting metal complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the ligands. researchgate.net
Transition metal complexes involving acetonitrile as a ligand are also well-known. Acetonitrile typically coordinates to the metal center through the nitrogen atom of the nitrile group. libretexts.org These complexes are often used as starting materials in the synthesis of other coordination compounds due to the labile nature of the acetonitrile ligand.
However, a thorough review of the scientific literature did not yield specific studies on the synthesis and characterization of metal complexes directly derived from this compound or its dithiocarbazate derivatives. While the pyridine nitrogen and the nitrile nitrogen of the parent compound, or the NNS donor set of its hypothetical dithiocarbazate derivative, could potentially coordinate with metal ions, experimental data to support the formation and characterization of such specific complexes are not available in the reviewed sources.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of various molecular properties with a high degree of accuracy.
HOMO-LUMO Gap Analysis and Chemical Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.
Detailed computational studies are required to determine the precise energies of the HOMO and LUMO for 2-(5-Methylpyridin-2-yl)acetonitrile and to visualize their spatial distribution. This analysis would reveal the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating these as potential sites for interaction with electrophiles.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including its vibrational motions and conformational changes. A comprehensive conformational analysis and MD simulation of this compound would reveal its preferred spatial orientations and how it might interact with other molecules in a dynamic environment.
Theoretical Spectroscopic Investigations
Computational methods can simulate various types of spectra, which can be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of experimental results.
Simulated NMR and IR Spectra
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule. Simulated ¹H and ¹³C NMR spectra would provide the chemical shifts of the different protons and carbon atoms in this compound, which are directly related to their chemical environment. A simulated IR spectrum would show the characteristic vibrational frequencies of the molecule's functional groups, such as the C≡N stretch of the nitrile group and the various vibrations of the pyridine ring. Currently, specific simulated spectral data for this compound are not publicly documented.
Molecular Docking and Binding Affinity Predictions
Extensive literature searches did not yield specific molecular docking or binding affinity prediction studies focused on this compound. Computational research elucidating the interactions of this particular compound with specific biological targets, such as enzymes or receptors, is not publicly available in the reviewed scientific literature.
Consequently, there are no detailed research findings, data tables summarizing binding energies, or identification of key interacting amino acid residues to report for this compound at this time. The exploration of its potential binding modes and affinity for various protein targets remains an area for future investigation.
Crystallographic Investigations
Single Crystal X-ray Diffraction Studies
Analysis of Crystal Packing and Intermolecular Interactions
No information is available regarding the crystal packing or the nature of intermolecular interactions (such as hydrogen bonding or π-π stacking) in the solid state of 2-(5-Methylpyridin-2-yl)acetonitrile.
Conformational Analysis in Solid State
Without a determined crystal structure, the specific conformation of the molecule in the solid state, including torsion angles and bond lengths, has not been experimentally verified.
Crystal Structures of Metal Complexes Involving Pyridine (B92270) Ligands
Although the broader class of pyridine-containing ligands is known to form a wide variety of metal complexes with determined crystal structures, there are no published crystal structures of metal complexes where this compound specifically acts as a ligand.
Polymorphism and Co-crystallization Studies
There are no published studies on the potential polymorphic forms of this compound or any attempts at forming co-crystals with other molecules. Such studies are contingent on the ability to crystallize the compound, for which no data has been reported.
Applications in Medicinal and Biological Chemistry Research
Antimicrobial Activity Investigations
Derivatives of the pyridine (B92270) scaffold have been a focus of research into new antimicrobial agents, with studies exploring their efficacy against various pathogens.
Research into the antibacterial properties of pyridine derivatives has shown varied results depending on the specific modifications to the core structure. For instance, certain sulfonylpyridine derivatives synthesized for antichlamydial activity were found to have no significant impact on the growth of Staphylococcus aureus or Escherichia coli, suggesting a selective mechanism of action rather than broad-spectrum antibacterial effects. acs.orgnih.gov In contrast, other studies have reported that different pyridine compounds, such as certain dodecanoic acid derivatives, possess good antibacterial activity against Gram-positive bacteria like Bacillus subtilis and S. aureus, as well as the Gram-negative bacterium E. coli. mdpi.com This highlights the importance of the specific functional groups attached to the pyridine ring in determining the antibacterial spectrum and potency.
| Derivative Class | Bacterial Species | Observed Activity | Reference |
|---|---|---|---|
| Sulfonylpyridine Derivatives | Staphylococcus aureus | No significant impact | nih.gov |
| Sulfonylpyridine Derivatives | Escherichia coli | No significant impact | nih.gov |
| Dodecanoic Acid-Pyridine Derivatives | Bacillus subtilis | Good activity | mdpi.com |
| Dodecanoic Acid-Pyridine Derivatives | Staphylococcus aureus | Good activity | mdpi.com |
| Dodecanoic Acid-Pyridine Derivatives | Escherichia coli | Good activity | mdpi.com |
The pyridine scaffold is a promising foundation for the development of selective anti-chlamydial agents. Chlamydia trachomatis is a major cause of sexually transmitted bacterial infections, and the development of specific treatments is a key public health goal. acs.orgnih.gov
Researchers have synthesized and evaluated sulfonylpyridine and (trifluoromethyl)pyridine derivatives, which have demonstrated the ability to halt the growth of C. trachomatis. nih.gov Studies indicate that these compounds are promising for further structural optimization. nih.govbohrium.com One of the lead compounds from this research was shown to be more active than earlier versions and, importantly, did not affect the growth of other bacteria like S. aureus and E. coli, indicating a high degree of selectivity. nih.gov The potential of these scaffolds is further supported by in-silico studies and favorable drug-likeness properties, such as good predicted oral bioavailability and membrane permeability. nih.gov
Antifibrotic Research
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological feature of many chronic diseases. Research has extended to investigating pyridine-containing compounds for their potential antifibrotic activity. A study focused on a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, which share a structural similarity with 2-(5-Methylpyridin-2-yl)acetonitrile. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. nih.gov
Several of the synthesized compounds were found to exhibit better anti-fibrotic activity than the established drug Pirfenidone. nih.gov Two compounds in particular, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the most potent activity. nih.gov Further investigation confirmed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline, a key component of collagen, in the cell culture medium. nih.gov These findings suggest that the 2-(pyridin-2-yl) moiety is a viable structural backbone for developing new anti-fibrotic drugs. nih.gov
| Compound | Target Cells | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 | 45.69 | nih.gov |
| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 | 45.81 | nih.gov |
Enzyme Inhibition Studies
The pyridine ring is a common feature in molecules designed to inhibit specific enzymes involved in disease pathways. Research has focused on derivatives of this compound and related structures as inhibitors of enzymes implicated in neurodegenerative diseases.
The enzyme cyclin-dependent kinase 5 (CDK5), when hyperactivated by its partner p25, is implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease. nih.gov This hyperactive CDK5/p25 complex contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. nih.gov Consequently, inhibiting the CDK5/p25 complex is a significant therapeutic target. nih.govnih.gov
Structure-based virtual screening has led to the discovery of thienoquinolone derivatives as selective and ATP non-competitive inhibitors of CDK5/p25. One of the compounds synthesized in this research was N-(5-methylpyridin-2-yl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide, a direct derivative of the title compound. nih.gov Related 2-pyridyl compounds developed in the same study demonstrated good inhibitory activity against the CDK5/p25 complex. nih.gov
| Compound | Target Enzyme | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| 2-pyridyl thienoquinolone (25v) | CDK5/p25 | 4.3 | nih.gov |
| 2-pyridyl thieno[3,2-c]quinoline (25w) | CDK5/p25 | 3.8 | nih.gov |
Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acs.org The pyridine scaffold is a key structural element in the design of new cholinesterase inhibitors. nih.govhilarispublisher.com
Researchers have designed and synthesized new series of pyridine derivatives with carbamic or amidic functions to act as cholinesterase inhibitors. nih.gov In one such study, a carbamate (B1207046) derivative was identified as a potent inhibitor of human AChE (hAChE), while another was the most effective against human BChE (hBChE). nih.gov Molecular docking studies suggest these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net Other research into pyridine diamine derivatives has also yielded compounds with significant inhibitory potency against these enzymes. acs.org
| Derivative Class | Target Enzyme | IC₅₀ Value of Most Potent Compound (μM) | Reference |
|---|---|---|---|
| Pyridine Carbamate (Compound 8) | hAChE | 0.153 | nih.gov |
| Pyridine Carbamate (Compound 11) | hBChE | 0.828 | nih.gov |
Marine Natural Product Synthesis
While a direct application of this compound in the synthesis of marine natural products has not been explicitly documented in available research, the pyridine scaffold is a recurring structural element in a variety of marine alkaloids with significant biological activities. Marine organisms are a rich source of complex nitrogen-containing compounds, many of which feature pyridine or substituted pyridine rings. These natural products often exhibit potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The synthesis of these complex marine natural products often relies on the use of functionalized building blocks. In this context, this compound could theoretically serve as a valuable synthon. The methyl group on the pyridine ring offers a site for further functionalization, while the acetonitrile (B52724) moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocyclic systems. These transformations would allow for the elaboration of the pyridine core into more complex structures mimicking those found in marine alkaloids. The development of synthetic routes to these valuable natural products is crucial for their continued investigation and potential therapeutic use, as their isolation from natural sources is often challenging and yields are low.
Ligand Development for Metalloproteins and Catalysis
The pyridine nitrogen of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-established ligands in coordination chemistry and have been utilized in the development of complexes for a wide range of applications, including catalysis and the study of metalloproteins. Transition metal complexes containing pyridine-based ligands are known to catalyze various organic transformations.
The specific compound this compound could act as a monodentate ligand through its pyridine nitrogen. The electronic properties of the pyridine ring, and consequently its coordination strength, can be tuned by substituents. The presence of the electron-donating methyl group at the 5-position would slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially enhancing its coordinating ability.
Furthermore, the acetonitrile group could also participate in metal coordination, although it is generally a weaker ligand than pyridine. In certain arrangements, the molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the nitrile nitrogen. The development of novel ligands is crucial for advancing the field of catalysis, and the exploration of substituted pyridines like this compound could lead to the discovery of new catalysts with unique reactivity and selectivity.
Considerations for Bioavailability and Toxicity in Research Models
Pyridine itself is known to be metabolized in the liver, and high doses can lead to hepatic and renal toxicity. The toxicity of pyridine derivatives can vary significantly depending on the nature and position of the substituents. For instance, some studies on pyridine derivatives have shown potential for cytotoxicity against various cell lines, which can be both a desired effect in the context of anticancer research and an unwanted side effect.
The lipophilicity of a compound, often estimated by its logP value, is a key determinant of its absorption and distribution in biological systems, and thus its bioavailability. The methyl group in this compound would be expected to increase its lipophilicity compared to the unsubstituted analogue.
Given the lack of specific data, any research involving this compound would necessitate thorough in vitro and in vivo toxicological studies to establish a safety profile. Such studies would typically involve assessing cytotoxicity in relevant cell lines and determining acute and chronic toxicity in animal models to understand its potential effects on various organs.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(5-Methylpyridin-2-yl)acetonitrile by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 300 MHz shows distinct signals corresponding to each unique proton in the molecule. google.com The aromatic protons on the pyridine (B92270) ring appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the ring current. The methylene (B1212753) (-CH₂-) protons are observed as a singlet, indicating no adjacent protons, while the methyl (-CH₃) group protons also appear as a singlet in the upfield region. google.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.40 | d | 3.0 | 1H | Pyridine H-6 |
| 7.54 | dd | J1=3.0, J2=6.0 | 1H | Pyridine H-4 |
| 7.32 | d | 6.0 | 1H | Pyridine H-3 |
| 3.90 | s | N/A | 2H | -CH₂CN |
| 2.40 | s | N/A | 3H | -CH₃ |
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. Based on the structure of this compound (C₈H₈N₂), eight distinct signals are expected in the ¹³C NMR spectrum. The carbon of the nitrile group (C≡N) would typically appear in the range of 115-125 ppm. The five carbons of the pyridine ring would resonate in the aromatic region (approximately 120-155 ppm). The methylene carbon (-CH₂-) signal is expected in the aliphatic region, as is the methyl (-CH₃) carbon, which would be the most upfield signal.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic feature in its IR spectrum is the sharp, intense absorption band corresponding to the nitrile (C≡N) group stretch, which typically appears in the 2240-2260 cm⁻¹ region. Other expected signals include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹). Vibrations corresponding to C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₈N₂, giving it a molecular weight of approximately 132.16 g/mol .
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₈H₈N₂, the calculated exact mass would be used to confirm the compound's identity against the experimental value.
LC-MS and ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they enter the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules like pyridines, typically generating a protonated molecular ion [M+H]⁺. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 133.17.
| Technique | Information Provided | Expected Value for C₈H₈N₂ |
|---|---|---|
| MS | Molecular Weight | ~132.16 Da |
| HRMS | Elemental Composition | Confirmation of C₈H₈N₂ via exact mass |
| ESI-MS | Mass of Protonated Molecule | [M+H]⁺ at m/z ≈ 133.17 |
UV/Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound. Molecules containing π-systems, such as the pyridine ring in this compound, act as chromophores that absorb UV light. This absorption corresponds to the excitation of electrons from π to π* orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is used to confirm the presence of the aromatic system and can be used for quantitative analysis. The spectrum is expected to show characteristic absorption maxima (λmax) in the UV region.
Chromatographic Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For a molecule of moderate polarity like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.
A typical method would involve a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The elution can be performed isocratically (constant mobile phase composition) or with a gradient (composition changes over time) to ensure efficient separation. Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of reactions involving this compound and for preliminary purity assessments. This technique is instrumental in determining the appropriate solvent system for purification by flash column chromatography.
For the analysis of this compound, a common stationary phase is silica (B1680970) gel 60 F254. The mobile phase, or eluent, is critical for achieving effective separation. A frequently utilized solvent system is a mixture of petroleum ether and ethyl acetate (B1210297). The polarity of this mobile phase can be adjusted to optimize the separation of the target compound from starting materials, by-products, and other impurities. Based on purification protocols for this compound, a mobile phase ratio of 15:1 (petroleum ether:ethyl acetate) has been shown to be effective. chemicalbook.com
In this system, this compound will exhibit a characteristic retention factor (R_f_ value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While the exact R_f_ value can vary slightly depending on experimental conditions such as the specific batch of silica gel, chamber saturation, and temperature, it provides a reliable measure for identification when compared to a reference standard. Visualization of the compound on the TLC plate is typically achieved under UV light (at 254 nm), where the compound will appear as a dark spot against a fluorescent background.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Petroleum ether:Ethyl acetate (15:1) chemicalbook.com |
| Visualization | UV light (254 nm) |
Flash Column Chromatography
For the preparative purification of this compound on a larger scale than what is feasible with TLC, flash column chromatography is the method of choice. This technique employs a stationary phase, typically silica gel (200-400 mesh), packed into a glass column. The crude product is loaded onto the top of the column and eluted with a solvent system, often guided by the conditions determined through TLC analysis.
In the purification of this compound, a mobile phase of petroleum ether and ethyl acetate in a 15:1 ratio has been successfully used to isolate the compound. chemicalbook.com The process involves applying positive pressure to the column to force the eluent through the stationary phase at a faster rate than traditional gravity chromatography, hence the term "flash."
Fractions are collected as the eluent passes through the column, and these are subsequently analyzed by TLC to identify those containing the pure desired product. The fractions containing pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (200-400 mesh) |
| Mobile Phase (Eluent) | Petroleum ether:Ethyl acetate (15:1) chemicalbook.com |
| Fraction Analysis | Thin Layer Chromatography (TLC) |
Thermal Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition of a material. For this compound, TGA can be used to determine its decomposition temperature, which is crucial for understanding its thermal stability and for identifying safe handling and storage conditions.
In a typical TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass of the sample is continuously monitored. The resulting data is plotted as mass or mass percentage versus temperature, creating a thermogram. Significant mass loss observed in the thermogram indicates the decomposition of the compound.
| Parameter | Description |
|---|---|
| Instrument | Thermogravimetric Analyzer |
| Sample Size | Typically 1-10 mg |
| Heating Rate | Commonly 10-20 °C/min |
| Atmosphere | Inert (e.g., Nitrogen) or Oxidative (e.g., Air) |
| Temperature Range | Typically from ambient to 600-1000 °C |
| Output Data | Mass vs. Temperature/Time (Thermogram) |
Advanced Research Perspectives
Green Chemistry Approaches in Synthesis
The synthesis of pyridine (B92270) derivatives is an area of intense research, with a growing emphasis on environmentally benign methodologies. Traditional synthesis routes for compounds like 2-(5-Methylpyridin-2-yl)acetonitrile often involve harsh conditions, such as the use of very strong bases like alkyl lithium reagents at cryogenic temperatures (-78 °C), and anhydrous organic solvents. google.com These methods, while effective, generate significant chemical waste and have high energy demands, posing challenges for large-scale, sustainable production.
In contrast, green chemistry seeks to minimize environmental impact through principles such as the use of renewable feedstocks, less hazardous reagents, and catalytic processes. For the synthesis of related heterocyclic compounds, several green strategies have been successfully implemented, including:
Catalyst-Free Reactions : The development of synthetic routes that proceed efficiently without a catalyst, often using microwave irradiation or alternative energy sources, reduces reliance on potentially toxic and expensive metal catalysts. rsc.org
Use of Greener Solvents : Replacing conventional volatile organic compounds with water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a chemical process. researchgate.netrsc.org
Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and efficient, reducing the number of synthetic steps and purification stages required. researchgate.net
Catalytic C-H Functionalization : Modern catalytic systems, including those based on copper, enable the direct functionalization of C-H bonds, offering a more direct and less wasteful route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org
Future research into the synthesis of this compound is expected to focus on adapting these green principles. Developing a catalytic method that avoids strong, stoichiometric bases or designing a synthesis in an aqueous medium would represent a significant advancement toward a more sustainable manufacturing process.
Interactive Data Table: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Prospective Green Synthesis |
|---|---|---|
| Reagents | Strong, stoichiometric bases (e.g., n-BuLi) | Catalytic amounts of transition metals or organocatalysts |
| Solvents | Anhydrous volatile organic solvents (e.g., THF) | Water, ethanol, or recyclable ionic liquids |
| Temperature | Cryogenic (-78 °C) | Ambient or moderate heating |
| Byproducts | Stoichiometric salt waste | Minimal, with water often being the only byproduct |
| Atom Economy | Moderate | High, especially via multicomponent strategies |
Development of Novel Functional Materials
The molecular structure of this compound, featuring both a pyridine ring and a nitrile group, makes it a promising candidate as a ligand for the construction of novel functional materials. Both the nitrogen atom of the pyridine ring and the nitrile group can coordinate with metal ions, acting as building blocks for coordination polymers and metal-organic frameworks (MOFs).
The coordination chemistry of related pyridylacetonitrile ligands has been explored. For instance, 2-pyridylacetonitrile (B1294559) has been studied as a ligand in rhodium-N-heterocyclic carbene square-planar complexes, demonstrating its ability to participate in the formation of well-defined metal centers. rsc.org Such complexes are often investigated for their catalytic activity.
Future research could focus on utilizing this compound to create:
Catalytically Active Metal Complexes : The compound can be used to synthesize discrete metal complexes that may exhibit catalytic activity for various organic transformations.
Metal-Organic Frameworks (MOFs) : As a bridging ligand, it could link metal nodes to form porous, crystalline MOFs. These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis.
Functional Polymers : The nitrile group can be chemically modified, for example, through reduction or hydrolysis, allowing the molecule to be incorporated as a monomer into functional polymer chains with specific optical or electronic properties.
The methyl group on the pyridine ring provides a subtle electronic and steric modification compared to its unsubstituted counterpart, which could be exploited to fine-tune the properties of the resulting materials.
Application in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The structure of this compound contains distinct functional groups that can direct these interactions, making it a valuable component for crystal engineering and the design of self-assembling systems.
The key features relevant to supramolecular chemistry are:
Pyridine Nitrogen : This is a strong hydrogen bond acceptor.
Nitrile Nitrogen : This is a weaker hydrogen bond acceptor.
Aromatic Pyridine Ring : This can participate in π–π stacking interactions with other aromatic systems.
Studies on analogous systems have established a clear hierarchy of these interactions. For example, in crystal structures containing hydroxyl, pyridine, and cyano moieties, the hydroxyl-pyridine hydrogen bond is overwhelmingly favored over the hydroxyl-cyano interaction, demonstrating the pyridine ring's dominance as a hydrogen bond acceptor. researchgate.net This predictability is crucial for the rational design of complex supramolecular architectures.
Future applications in this field could involve using this compound as a guest molecule in host-guest complexes or as a building block to construct co-crystals with specific network topologies and physical properties.
Interactive Data Table: Potential Supramolecular Interactions
| Interacting Group on Partner Molecule | Type of Interaction with this compound | Potential Application |
|---|---|---|
| Hydrogen Bond Donors (e.g., -OH, -NH) | Strong hydrogen bond with pyridine nitrogen | Co-crystal formation, crystal engineering |
| Aromatic Rings | π–π stacking with the pyridine ring | Design of organic electronic materials |
| Metal Ions | Coordination with pyridine and/or nitrile nitrogen | Metallo-supramolecular assemblies |
| Cyclodextrins, Calixarenes | Host-guest inclusion | Sensor development, controlled release systems |
Future Directions in Drug Discovery and Development
While this compound is not itself a therapeutic agent, it represents a valuable scaffold and synthetic intermediate in medicinal chemistry. The pyridine ring is a common feature in many approved drugs, and its derivatives are actively investigated for a wide range of biological activities.
The compound serves as a precursor for more complex molecules. For example, reduction of the nitrile group yields 2-(5-methylpyridin-2-yl)ethanamine, an amine that can be further elaborated. google.com Research on structurally related compounds highlights the potential therapeutic avenues for derivatives of this scaffold:
Anti-inflammatory Agents : Guanidine (B92328) derivatives of 6-phenylpyridin-2-yl structures have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases like asthma. mdpi.com
Anti-fibrotic Activity : Novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have shown potent anti-fibrotic activities, suggesting their potential for treating conditions involving excessive collagen deposition. mdpi.com
General Pharmacological Activity : The broader class of pyrimidine (B1678525) and acetohydrazide derivatives has been explored for numerous biological activities, indicating the versatility of these chemical motifs. nih.gov
Future drug discovery efforts could leverage this compound as a starting material to synthesize libraries of novel compounds. By modifying the acetonitrile (B52724) group or adding substituents to the pyridine ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) and develop new drug candidates for various therapeutic targets. Its role as a versatile building block makes it a key component in the ongoing search for new medicines.
Interactive Data Table: Biological Activities of Related Pyridine Structures
| Compound Class | Therapeutic Target/Activity | Potential Disease Application |
|---|---|---|
| 2-(Pyridin-2-yl)pyrimidines | Anti-fibrosis; Inhibition of collagen expression | Liver fibrosis, idiopathic pulmonary fibrosis |
| Arylpyridin-2-yl Guanidines | MSK1 Kinase Inhibition | Asthma, psoriasis, rheumatoid arthritis |
| 2-Phenyl-2-(pyridin-2-yl)acetonitrile | Metabolite of an antigastrin agent | Gastrointestinal disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
